Cas no 94668-55-0 (2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-)

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- structure
94668-55-0 structure
Product Name:2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
CAS No:94668-55-0
MF:C14H21NO3S
MW:283.386442899704
CID:798713
PubChem ID:24878063
Update Time:2024-10-25

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)-
    • (N-CROTONYL)-(2R)-BORNANE-10,2-SULTAM
    • (R)-(−)-(2-BUTENOYL)-2,10-CAMPHORSULTAM
    • (1S)-N-(E)-Crotonyl-1,10-camphorsultam
    • (1S)-N-crotyl-2,10-camphorsultam
    • (1S,2R)-N-[(E)-Crotonyl]bornane-10,2-sultam
    • (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one
    • (R)-(-)-(2-Butenoyl)-2,10-camphorsultam
    • N-((E)-2-butenoyl)bornane-10,2-sultam
    • N-crotonoyl sultam
    • (2E)-1-[(3aS,6R,7aR)-Tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-2-buten-1-one (ACI)
    • 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-(1-oxo-2-butenyl)-, 2,2-dioxide, [3aS-[1(E),3aα,6α,7aβ]]- (ZCI)
    • 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-1-[(2E)-1-oxo-2-butenyl]-, 2,2-dioxide, (3aS,6R,7aR)- (9CI)
    • BKPQKSSKLBTRJO-MNKRUUAMSA-N
    • DTXSID10448959
    • E?-thia-4-azatricyclo[5.2.1.0?,?]decane-3,3-dione
    • 94668-55-0
    • (E)-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one
    • (3aS,6R,7aR)-1-[(2E)-But-2-enoyl]-8,8-dimethylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
    • (E)-1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)but-2-en-1-one
    • (1S,5R,7R)-4-[(2E)-but-2-enoyl]-10,10-dimethyl-3
    • (R)-(-)-(2-Butenoyl)-2,10-camphorsultam, 97%
    • MDL: MFCD00269664
    • Inchi: 1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m1/s1
    • InChI Key: BKPQKSSKLBTRJO-MNKRUUAMSA-N
    • SMILES: CC1([C@@H]2CC[C@@]31CS(=O)(=O)N(C(=O)/C=C/C)[C@@H]3C2)C

Computed Properties

  • Exact Mass: 283.12400
  • Monoisotopic Mass: 283.12421471g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 62.8Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.27
  • Melting Point: 180-184 °C (lit.)
  • Boiling Point: 397.2°Cat760mmHg
  • Flash Point: 194°C
  • Refractive Index: 1.576
  • PSA: 62.83000
  • LogP: 2.94810
  • Optical Activity: [α]24/D −100°, c = 1 in ethanol

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Pricemore >>

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2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  trans-Crotonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Lithium chloride
1.3 Reagents: Hydrochloric acid
1.4 Solvents: Ethyl acetate
Reference
Synthesis of (R) and (S)-4-methyl-1-nonanol
Li, Yan; Huang, Jinxia; Chen, Zuxing; Ren, Jun, Hubei Daxue Xuebao, 2001, 23(3), 247-250

Production Method 2

Reaction Conditions
1.1 Reagents: trans-Crotonic acid ,  Triethylamine ,  Lithium chloride Solvents: Tetrahydrofuran
Reference
New synthesis method for (S)- and (R)-methyl 3-methyloctanoate
Li, Yan; Hu, Ming; Zhou, Zhongqiang; Huang, Jinxia, Huaxue Shiji, 2001, 23(4), 195-196

Production Method 3

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: Toluene ;  1 h, reflux
Reference
Preparation of intermediate used in the preparation process of medfly sex attractant
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Cupric chloride Solvents: Benzene ;  1 h, reflux
Reference
An improved synthesis of ethyl cis-5-iodo-trans-2-methylcyclohexanecarboxylate, a potent attractant for the Mediterranean fruit fly
Khrimian, Ashot; Margaryan, Armenak Kh.; Schmidt, Walter F., Tetrahedron, 2003, 59(29), 5475-5480

Production Method 5

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: Pyridine
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
1.6 Reagents: Hydrochloric acid Solvents: Water
Reference
Syntheses of isotopically labelled L-α-amino acids with an asymmetric center at C-3
Harding, John R.; Hughes, Rachael A.; Kelly, Nicholas M.; Sutherland, Andrew; Wilis, Christine L., Perkin 1, 2000, (20), 3406-3416

Production Method 6

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C; 0 °C → rt; 3 d, rt
Reference
Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme from Jerangolid Biosynthesis
Lindner, Frederick; Friedrich, Steffen; Hahn, Frank, Journal of Organic Chemistry, 2018, 83(22), 14091-14101

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Lithium chloride Solvents: Tetrahydrofuran
Reference
Bornanesultam-directed synthesis of enantiomers of the alarm pheromone of the Grematogaster ant
Huang, Jin-xia; Li, Yan; Ma, Xing-quan; Ren, Jun, Youji Huaxue, 2001, 21(4), 285-288

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Reference
Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam
Ho, Guo-Jie; Mathre, David J., Journal of Organic Chemistry, 1995, 60(7), 2271-3

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  2 min, 0 °C; 0 °C → rt; 45 min, rt; rt → 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
A Total Synthesis of Salinosporamide A
Marx, Leo B.; Burton, Jonathan W., Chemistry - A European Journal, 2018, 24(26), 6747-6754

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
Reference
Synthesis of the stereoisomers of the sex pheromones of the southern corn rootworm
Huang, Jin-xia; Li, Yan; Zhou, Zhong-qiang; Yue, Xia-li, Chemical Research in Chinese Universities, 2001, 17(1), 51-55

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene
1.2 Solvents: Toluene
Reference
Asymmetric dihydroxylations of β-substituted N-(α,β-enoyl)bornane-10,2-sultams
Oppolzer, Wolfgang; Barras, Jean Pierre, Helvetica Chimica Acta, 1987, 70(7), 1666-75

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene
Reference
Stereoselectivity and generality of the palladium-catalyzed cyclopropanation of α,β-unsaturated carboxylic acids derivatized with Oppolzer's sultam
Vallgaarda, Jerk; Appelberg, Ulf; Coeregh, Ingeborg; Hacksell, Uli, Journal of the Chemical Society, 1994, (4), 461-70

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Raw materials

2-Buten-1-one,1-[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]-,(2E)- Preparation Products

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